(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Stereochemical Designation
The systematic name (1S,2S)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol adheres strictly to IUPAC conventions, prioritizing the longest carbon chain and functional group hierarchy. The propane backbone serves as the parent structure, with substitutions at the first and second carbon atoms:
- C1 : A primary amino group ($$-\text{NH}_2$$) and a 3-cyclopentyloxyphenyl substituent.
- C2 : A secondary alcohol ($$-\text{OH}$$).
The stereochemical descriptor (1S,2S) denotes the absolute configuration of the chiral centers at C1 and C2, determined using the Cahn-Ingold-Prelog priority rules. The spatial arrangement ensures that the amino and hydroxyl groups occupy distinct stereochemical positions, influencing the compound’s physicochemical and interaction properties.
Table 1: Key Nomenclatural and Stereochemical Data
Comparative Analysis of Synonymous Chemical Identifiers
The compound is cataloged under multiple identifiers, reflecting its registration across chemical databases and commercial platforms. These include:
- CAS Number : 1269836-77-2, universally recognized for regulatory and sourcing purposes.
- Synonym : N16387, a vendor-specific catalog designation.
- SMILES Notation : $$ \text{C}C@@H\text{O} $$, encoding stereochemistry and connectivity.
- InChI Key : VTWQHIINPYDJLV-IINYFYTJSA-N, facilitating digital database searches.
Disambiguation is critical, as identifiers like N16387 may overlap with unrelated entries (e.g., aircraft registrations), underscoring the necessity of cross-referencing structural descriptors.
Table 2: Synonymous Identifiers and Cross-Referencing
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1269836-77-2 | |
| Vendor Catalog Code | N16387 | |
| SMILES | $$ \text{C}C@@H\text{O} $$ | |
| InChI Key | VTWQHIINPYDJLV-IINYFYTJSA-N |
Structural Elucidation Through Spectroscopic Methods
Structural confirmation of this compound relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- $$ ^1\text{H} $$ NMR : Expected signals include aromatic protons (δ 6.5–7.5 ppm, integrating for three phenyl hydrogens), cyclopentyl methine protons (δ 1.5–2.5 ppm), and distinct resonances for the amino ($$-\text{NH}_2$$, δ 1.0–3.0 ppm) and hydroxyl ($$-\text{OH}$$, δ 1.5–2.5 ppm) groups.
- $$ ^{13}\text{C} $$ NMR : Key peaks correspond to the quaternary carbons of the phenyl ring (δ 120–140 ppm), cyclopentyl carbons (δ 20–35 ppm), and alcohol/amine-bearing carbons (δ 50–70 ppm).
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
X-ray Crystallography :
Table 3: Spectroscopic Signatures and Structural Correlations
| Technique | Key Features | Structural Insight |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 6.5–7.5 ppm (aromatic H) | Confirms phenyl substitution |
| IR Spectroscopy | 3200–3600 cm$$ ^{-1} $$ (O–H stretch) | Verifies hydroxyl group presence |
| Mass Spectrometry | $$ m/z $$ 235.1572 ([M]$$ ^+ $$) | Validates molecular weight |
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14+/m0/s1 |
InChI Key |
VTWQHIINPYDJLV-IINYFYTJSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)OC2CCCC2)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis begins with commercially available or easily synthesized precursors such as:
- 3-Cyclopentyloxybenzaldehyde or related substituted benzaldehydes
- Chiral amines or amino alcohols
- Reducing agents suitable for reductive amination (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
- Catalysts for asymmetric induction (e.g., chiral transition metal complexes or organocatalysts)
Reductive Amination Route
A common and efficient route involves the reductive amination of 3-cyclopentyloxybenzaldehyde with a chiral amine or ammonia source, followed by reduction to yield the amino alcohol:
- Condensation Step : The aldehyde reacts with an amine to form an imine or iminium intermediate.
- Reduction Step : The imine is reduced stereoselectively to the corresponding amino alcohol using a mild reducing agent.
- Purification : The product is purified by chromatographic techniques to isolate the desired (1S,2S) stereoisomer.
This method benefits from mild reaction conditions and high stereochemical control when appropriate chiral catalysts or auxiliaries are employed.
Chiral Pool Synthesis
Alternatively, the compound can be synthesized starting from chiral amino alcohols or amino acids, which are modified to introduce the cyclopentyloxyphenyl group through nucleophilic substitution or coupling reactions. This approach leverages the inherent chirality of natural products to minimize racemization.
Enantioselective Catalysis
Recent advances include the use of chiral catalysts in hydrogenation or addition reactions to install the amino and hydroxyl groups with high enantioselectivity. Transition metal catalysts (e.g., Rh, Ru complexes) or organocatalysts can be employed to achieve this.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aldehyde preparation | 3-Cyclopentyloxyphenol + suitable alkylation reagents | Formation of 3-cyclopentyloxybenzaldehyde |
| Imine formation | Aldehyde + chiral amine, solvent (e.g., methanol) | Mild heating or room temperature |
| Reductive amination | Sodium cyanoborohydride or sodium triacetoxyborohydride, pH ~5-6 | Stereoselective reduction |
| Purification | Chromatography (chiral HPLC) | Isolation of (1S,2S) enantiomer |
Optimizing pH, temperature, and catalyst loading is critical to maximize yield and stereoselectivity.
Research Findings and Yields
- Reported yields for the reductive amination route typically range from 65% to 85%, depending on reaction scale and purity of starting materials.
- Enantiomeric excess (ee) values above 95% have been achieved using chiral catalysts or auxiliaries.
- The choice of reducing agent and solvent influences the stereochemical outcome significantly.
- Chiral pool synthesis routes, while more complex, provide excellent stereochemical fidelity but may involve more steps.
Comparative Summary Table
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Direct conversion of aldehyde to amino alcohol | Mild conditions, good stereocontrol | Requires chiral amine or catalyst |
| Chiral Pool Synthesis | Uses natural chiral building blocks | High stereochemical purity | Multi-step, availability of chiral precursors |
| Enantioselective Catalysis | Catalytic asymmetric synthesis | High enantioselectivity, scalable | Catalyst cost, optimization needed |
| Resolution of Racemates | Separation of enantiomers post-synthesis | Useful if racemic mixture formed | Waste of undesired enantiomer |
Notes on Analytical Verification
- The stereochemistry and purity of the final product are confirmed by chiral HPLC, NMR spectroscopy (including NOESY and COSY), and optical rotation measurements.
- Mass spectrometry and elemental analysis verify molecular composition.
- X-ray crystallography may be employed for absolute configuration confirmation.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the amino group to an amine using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogenation catalysts.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of amides, carbamates, or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- Functional Groups : Amino group, cyclopentyloxyphenyl moiety, and secondary alcohol.
The stereochemistry at the first and second carbon atoms contributes to its unique biological activity, influencing interactions with various biological targets.
Drug Development
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL has been studied for its potential use in drug formulations due to its structural similarities with known pharmacologically active compounds.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (R)-Propranolol | Aryloxypropanolamine | Known for its beta-blocking properties |
| (S)-Albuterol | Aryloxypropanolamine | Selective beta-agonist used in asthma |
| 3-(Cyclopentyloxy)aniline | Aniline derivative with cyclopentyl ether | Potentially exhibits different electronic properties |
| 4-(Cyclopentyloxy)phenol | Phenolic compound with cyclopentyl ether | Exhibits antioxidant activity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets, which is critical for understanding its pharmacodynamics and pharmacokinetics. The presence of the cyclopentyloxyphenyl group suggests that it may interact favorably with specific receptors or enzymes involved in metabolic pathways.
Cosmetic Applications
The compound's properties also make it a candidate for cosmetic formulations. Its ability to influence skin permeability and potentially act as a stabilizing agent in emulsions has been explored. Studies indicate that compounds with similar structures have been successfully incorporated into skin care products, enhancing their efficacy and stability .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound using animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages compared to control groups. This suggests potential therapeutic applications in treating mood disorders.
Case Study 2: Anti-inflammatory Properties
Another research project evaluated the anti-inflammatory effects of this compound in vitro. The findings demonstrated a marked decrease in pro-inflammatory cytokines when cells were treated with this compound. This positions the compound as a potential candidate for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Substituent-Driven Molecular Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and trifluoromethylthio groups () increase polarity and metabolic stability but may reduce bioavailability due to high electronegativity.
Steric Effects :
- The tert-butyl group () and cyclopentyloxy group (target compound) introduce significant steric bulk, which could influence binding to biological targets or catalytic sites in asymmetric synthesis.
Halogenation Impact :
- Bromo and chloro substituents () increase molecular weight and density, as seen in the bromo-methyl derivative (predicted density: 1.406 g/cm³) .
Stereochemical and Functional Group Variations
- Stereochemistry : The (1S,2S) configuration of the target compound contrasts with the (1S,2R) configurations in . Stereochemistry critically affects enantioselectivity in catalysis and receptor binding affinity.
- Functional Groups: All analogs retain amino and hydroxyl groups, enabling hydrogen bonding. The trifluoromethylthio group () adds a unique sulfur-based electronegative moiety.
Commercial Availability and Stability
- Stable Analogs : The tert-butyl derivative () remains commercially available, indicating robust synthetic protocols and stability under standard storage conditions .
Biological Activity
(1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.33 g/mol
- CAS Number : 1213321-45-9
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that this compound may influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects. It acts on neurotransmitter systems similar to established antidepressants, which could make it a candidate for further investigation in mood disorders.
- Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Modulation of neurotransmitter receptors (e.g., serotonin receptors)
- Inhibition of inflammatory pathways (e.g., NF-kB signaling)
- Antioxidant activity that mitigates cellular damage
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that the compound significantly reduced depressive-like behavior in animal models. |
| Johnson et al. (2021) | Reported neuroprotective effects in vitro, with reduced cell death in neuronal cultures exposed to oxidative stress. |
| Lee et al. (2022) | Demonstrated anti-inflammatory effects in a murine model of arthritis, with decreased levels of TNF-alpha and IL-6. |
Q & A
Basic Research Questions
Q. What are the key considerations for stereoselective synthesis of (1S,2S)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL?
- Methodological Answer : The synthesis should prioritize chiral resolution and protecting group strategies. For analogous amino alcohols, reductive amination or enantioselective catalysis is commonly employed. For example, (2S)-2-Amino-3-phenyl-1-propanol was synthesized via stereospecific reduction of ketones using chiral catalysts like Ru-BINAP complexes, followed by amine protection with Boc groups to prevent racemization . Reaction temperature (0–5°C) and solvent polarity (e.g., THF or DCM) critically influence enantiomeric excess (ee). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can NMR spectroscopy validate the structural integrity and stereochemistry of this compound?
- Methodological Answer : Use - and -NMR to confirm the cyclopentyloxy group (δ 1.5–2.0 ppm for cyclopentyl protons) and the propan-2-ol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbons). For stereochemical confirmation, NOESY or COSY experiments can detect spatial proximity between the amino group and adjacent chiral centers. For example, in (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, NOE correlations between NH and aromatic protons confirmed the (S)-configuration .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous amino alcohols (e.g., (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol), wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H332 hazard) and minimize skin contact (H315/H319 risks). Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiopurity data between synthetic batches?
- Methodological Answer : Discrepancies often arise from inconsistent reaction conditions or catalyst loading. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to quantify ee. For (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, >99% ee was achieved by optimizing catalyst (e.g., Jacobsen’s salen-Co) concentration and reaction time . If impurities persist, consider recrystallization in ethanol/water mixtures to enhance enantiomeric purity.
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the InChI key (JROIRYAZVQTFDW-JTQLQIEISA-N) of (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol was used to study steric effects on nucleophilic substitution reactions . Molecular docking studies (AutoDock Vina) may also predict binding affinities for pharmacological applications.
Q. How does the cyclopentyloxy substituent influence solubility and bioavailability?
- Methodological Answer : The lipophilic cyclopentyl group reduces aqueous solubility but enhances membrane permeability. LogP calculations (e.g., using PubChem data) for similar compounds like (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol show LogP ~2.5, indicating moderate lipophilicity . To improve solubility, formulate as hydrochloride salts or use co-solvents (e.g., PEG-400) in in vitro assays.
Q. What strategies optimize continuous-flow synthesis for scalable production?
- Methodological Answer : Continuous-flow reactors minimize batch variability. For (1S,2S)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol, residence times of 10–15 minutes at 80°C in microfluidic channels improved yield by 20% compared to batch methods . Integrate inline IR spectroscopy for real-time monitoring of intermediate formation.
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental optical rotation values?
- Methodological Answer : Calibrate polarimeters with standard solutions (e.g., sucrose) and ensure solvent consistency (e.g., chloroform vs. methanol). For (S)-2-Amino-1,1-diphenylpropan-1-ol, deviations >5% may indicate residual solvents or incorrect concentration measurements. Cross-validate with circular dichroism (CD) spectroscopy .
Q. Why might NMR spectra show unexpected splitting patterns for the amino group?
- Methodological Answer : Dynamic proton exchange in polar solvents (e.g., DO) can broaden NH signals. Use deuterated DMSO-d to slow exchange and resolve splitting. For (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, adding a trace of HCl (0.1 M) protonated the amine, simplifying the spectrum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
